Potency Retained Against Bevirimat-Resistant HIV-1 Mutants
GSK2838232 demonstrates equipotent activity against both wild-type HIV-1 and the bevirimat-resistant V370A Gag mutant, a critical differentiator from the first-generation inhibitor bevirimat, whose potency is severely compromised by this common polymorphism [1].
| Evidence Dimension | In vitro antiviral potency (IC50) against wild-type and mutant HIV-1 |
|---|---|
| Target Compound Data | IC50 = 0.81 nM (WT NL4-3); IC50 = 0.71 nM (V370A mutant) |
| Comparator Or Baseline | Bevirimat: Potency is severely reduced against V370A mutant; clinical utility limited to ~40% of patients without polymorphisms in the 369-370 Gag region. |
| Quantified Difference | 0.1 nM difference (WT vs. V370A) for GSK2838232, indicating no significant loss of potency. For bevirimat, the difference is qualitative, leading to clinical ineffectiveness in the majority of patients. |
| Conditions | MT4 cell-based antiviral assay; NL4-3 virus with consensus clade B capsid/Sp1 region compared to V370A mutant [1]. |
Why This Matters
Procuring GSK2838232 ensures experimental activity against a broad range of clinically relevant HIV-1 isolates, whereas bevirimat would fail in most assays involving patient-derived viruses or strains with common Gag polymorphisms.
- [1] Jeffrey J, Wang P, McDanal C, et al. GSK2838232, a Second Generation HIV-1 Maturation Inhibitor With an Optimized Virology Profile. Conference on Retroviruses and Opportunistic Infections (CROI) 2015. Abstract 538. View Source
